2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-2,7-Diazaspiro[44]nonane is a spirocyclic compound that features a unique structural motif The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane typically involves the reaction of 3-chloroaniline with 2-chloroacetyl chloride to form 2-chloro-1-(3-chlorophenyl)ethanone . This intermediate is then reacted with a suitable diamine under controlled conditions to form the spirocyclic structure. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticonvulsant activity and as a ligand for various receptors.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, it has been shown to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, leading to its potential anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-Dione: This compound shares a similar spirocyclic structure but with different functional groups.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another compound with a spirocyclic core, used for its anticonvulsant properties.
Uniqueness
2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. Its ability to interact with neuronal sodium channels sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C13H17ClN2 |
---|---|
Molekulargewicht |
236.74 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H17ClN2/c14-11-2-1-3-12(8-11)16-7-5-13(10-16)4-6-15-9-13/h1-3,8,15H,4-7,9-10H2 |
InChI-Schlüssel |
LVZIPZGNYQAESW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12CCN(C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.